molecular formula C6H8N2O3 B2570238 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid CAS No. 1368842-19-6

1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid

Cat. No.: B2570238
CAS No.: 1368842-19-6
M. Wt: 156.141
InChI Key: GCWOUJFGFKGGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with an ethyl group, a hydroxyl group, and a carboxylic acid group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles under mild conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 4-cyano-1,2-diphenyl-1H-imidazole-5-carboxylic acid ethyl ester with methyl ethanolamine .

Industrial Production Methods: Industrial production methods often involve the use of robust and scalable synthetic routes. For example, the reaction mass can be quenched into an ammonium chloride solution, followed by extraction with ethyl acetate. The organic phase is then separated, washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .

Scientific Research Applications

1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethyl-2-oxo-1H-imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-8-4(5(9)10)3-7-6(8)11/h3H,2H2,1H3,(H,7,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWOUJFGFKGGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.